Cas no 2171922-89-5 (2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline)

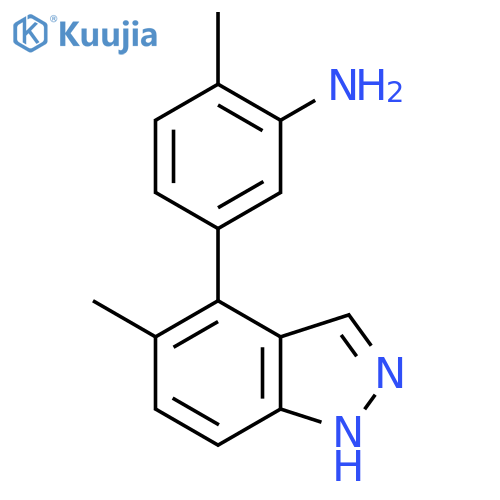

2171922-89-5 structure

商品名:2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline

2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline 化学的及び物理的性質

名前と識別子

-

- 2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline

- EN300-1586302

- 2171922-89-5

-

- インチ: 1S/C15H15N3/c1-9-3-5-11(7-13(9)16)15-10(2)4-6-14-12(15)8-17-18-14/h3-8H,16H2,1-2H3,(H,17,18)

- InChIKey: SJDACCPFRHNCDR-UHFFFAOYSA-N

- ほほえんだ: N1C2C=CC(C)=C(C3C=CC(C)=C(C=3)N)C=2C=N1

計算された属性

- せいみつぶんしりょう: 237.126597491g/mol

- どういたいしつりょう: 237.126597491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1586302-1.0g |

2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline |

2171922-89-5 | 1g |

$1229.0 | 2023-06-04 | ||

| Enamine | EN300-1586302-10.0g |

2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline |

2171922-89-5 | 10g |

$5283.0 | 2023-06-04 | ||

| Enamine | EN300-1586302-2.5g |

2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline |

2171922-89-5 | 2.5g |

$2408.0 | 2023-06-04 | ||

| Enamine | EN300-1586302-0.5g |

2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline |

2171922-89-5 | 0.5g |

$1180.0 | 2023-06-04 | ||

| Enamine | EN300-1586302-250mg |

2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline |

2171922-89-5 | 250mg |

$1131.0 | 2023-09-24 | ||

| Enamine | EN300-1586302-5000mg |

2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline |

2171922-89-5 | 5000mg |

$3562.0 | 2023-09-24 | ||

| Enamine | EN300-1586302-0.1g |

2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline |

2171922-89-5 | 0.1g |

$1081.0 | 2023-06-04 | ||

| Enamine | EN300-1586302-0.25g |

2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline |

2171922-89-5 | 0.25g |

$1131.0 | 2023-06-04 | ||

| Enamine | EN300-1586302-1000mg |

2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline |

2171922-89-5 | 1000mg |

$1229.0 | 2023-09-24 | ||

| Enamine | EN300-1586302-10000mg |

2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline |

2171922-89-5 | 10000mg |

$5283.0 | 2023-09-24 |

2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

2171922-89-5 (2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline) 関連製品

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量